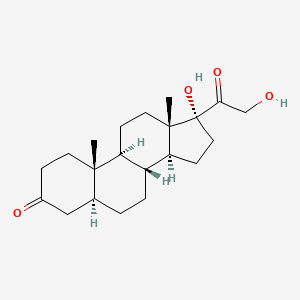
5alpha-Pregnan-17,21-diol-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Pregnan-17,21-diol-3,20-dione: is an endogenous steroid and a metabolite within the androgen backdoor pathway.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5alpha-Pregnan-17,21-diol-3,20-dione is synthesized from 5alpha-pregnan-17alpha-ol-3,20-dione. The reaction is catalyzed by a reductive 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD), involving the aldo-keto reductase isozymes AKR1C2 and AKR1C4, and 17beta-hydroxysteroid dehydrogenase 6 (HSD17B6) which also has 3alpha-HSD activity .
Industrial Production Methods: The industrial production of this compound typically involves the use of microbial biotransformation processes. These processes utilize specific strains of microorganisms to convert precursor steroids into the desired product under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 5alpha-Pregnan-17,21-diol-3,20-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion to 5alpha-pregnan-17alpha-ol-3,20-dione.
Reduction: Conversion from 5alpha-pregnan-17alpha-ol-3,20-dione.
Substitution: Involving hydroxyl groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: 5alpha-pregnan-17alpha-ol-3,20-dione.
Reduction: 5alpha-pregnan-17alpha-ol-3,20-dione.
Applications De Recherche Scientifique
Chemistry: 5alpha-Pregnan-17,21-diol-3,20-dione is used as an intermediate in the synthesis of various steroid hormones and their analogs. It is also employed in the study of steroid metabolism and enzyme activity .
Biology: In biological research, this compound is used to investigate the androgen backdoor pathway and its role in the biosynthesis of DHT. It is also studied for its effects on cellular processes and hormone regulation .
Medicine: this compound has potential therapeutic applications in the treatment of hormone-related disorders. It is also being explored for its role in neurosteroidogenesis and its effects on the central nervous system .
Industry: In the pharmaceutical industry, this compound is used as a precursor for the synthesis of various steroid-based drugs. It is also utilized in the production of diagnostic reagents and biochemical assays .
Mécanisme D'action
5alpha-Pregnan-17,21-diol-3,20-dione exerts its effects by acting as an intermediate in the androgen backdoor pathway. It is produced from 5alpha-pregnan-17alpha-ol-3,20-dione through the action of 3alpha-HSD enzymes. This compound is then converted to androsterone and subsequently to 5alpha-androstane-3alpha,17beta-diol, which is finally converted to DHT . The molecular targets and pathways involved include the androgen receptors and various enzymes in the steroid biosynthesis pathway .
Comparaison Avec Des Composés Similaires
5alpha-Pregnan-3alpha,17alpha-diol-20-one:
5beta-Pregnan-17alpha,21-diol-3,20-dione: This compound has a similar structure but differs in the configuration of the hydrogen atoms at the C5 position.
4-Pregnen-11beta,21-diol-3,20-dione:
Uniqueness: 5alpha-Pregnan-17,21-diol-3,20-dione is unique due to its specific role in the androgen backdoor pathway, bypassing testosterone as an intermediate. This makes it a crucial compound in the study of alternative androgen biosynthesis pathways and their physiological implications .
Propriétés
Formule moléculaire |
C21H32O4 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13,15-17,22,25H,3-12H2,1-2H3/t13-,15+,16-,17-,19-,20-,21-/m0/s1 |
Clé InChI |
WNIBSYGPDJBVOA-ROQVDZSBSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)
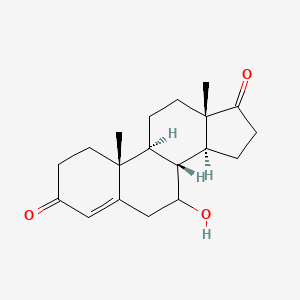
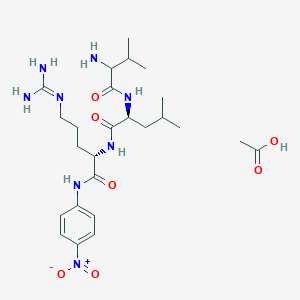

![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)


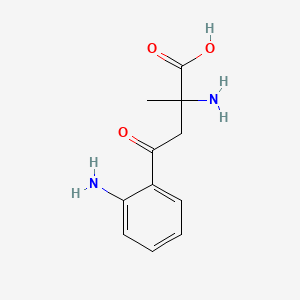
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)

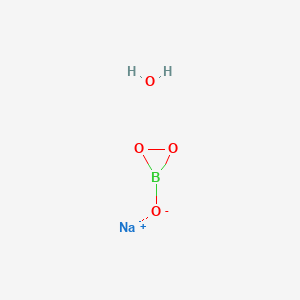
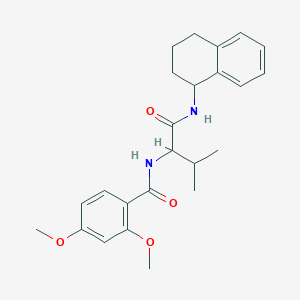
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)

